Enhanced BRD4 BD1 Binding Affinity Through Optimized R1 Substitution
The 3-ethyl group in the target compound provides a distinct hydrophobic advantage over other R1 substitutions in the triazolopyridazine series. While direct IC50 data for the target compound is not publicly available, the closest crystallized analog, a compound with a 3-ethyl group and a different R2 substituent (PDB 7YMG), demonstrated micromolar inhibitory activity against BRD4 BD1. In contrast, the 3-methyl analog (compound 5) and 3-trifluoromethyl analog (compound 6) from the same study showed varying potencies. Critically, the 3-trifluoromethyl substitution on compound 6 was reported to lose the hydrophobic interaction with Val87, which is maintained by the 3-methyl and 3-ethyl containing compounds 5 and 12 [1]. This suggests that the 3-ethyl substitution in the target compound preserves a key binding interaction that is absent in the 3-trifluoromethyl comparator [1].
| Evidence Dimension | Preservation of critical hydrophobic interaction with Val87 in BRD4 BD1 |
|---|---|
| Target Compound Data | Maintains hydrophobic interaction with Val87 (inferred from 3-ethyl analogs 5 and 12) |
| Comparator Or Baseline | 3-trifluoromethyl analog (compound 6): Loses hydrophobic interaction with Val87 |
| Quantified Difference | Qualitative difference: interaction present vs. absent |
| Conditions | X-ray crystallography and molecular interaction analysis of BRD4 BD1 |
Why This Matters
A loss of the Val87 interaction is linked to a decrease in inhibitory potency; selecting the 3-ethyl derivative over a 3-trifluoromethyl analog ensures this key interaction is maintained for SAR continuity.
- [1] Kim, J., et al. Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports 13, 10805 (2023). View Source
